molecular formula C16H26N4O4 B12922226 Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate CAS No. 65908-11-4

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate

Cat. No.: B12922226
CAS No.: 65908-11-4
M. Wt: 338.40 g/mol
InChI Key: LLYHVFRRTKIQIP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is a complex organic compound with the molecular formula C16H26N4O4. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with diethylamine and dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-bis(dimethylamino)pyrimidine-4,5-dicarboxylate
  • Pyrimidine derivatives with different substituents

Uniqueness

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is unique due to its specific diethylamino groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate (CAS Number: 65908-11-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula : C16H26N4O4
Molecular Weight : 338.402 g/mol
LogP : 1.742 (indicating moderate lipophilicity)
PSA (Polar Surface Area) : 84.86 Ų

These properties suggest that the compound may have suitable characteristics for interacting with biological membranes and targets.

This compound is structurally related to known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. The compound's activity may stem from its ability to inhibit DHFR, similar to other pyrimidine derivatives that have been studied for their antifolate properties .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. In vitro assays have demonstrated that derivatives of pyrimidines can effectively inhibit the growth of Candida albicans and other pathogenic microorganisms .

Anticancer Activity

This compound's potential anticancer activity has been investigated through its effects on cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation in various cancer types by targeting metabolic pathways essential for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

Substituent Effect on Activity
Diethylamino groups at positions 2 and 6Enhance lipophilicity and cellular uptake
Dicarboxylate moiety at positions 4 and 5Contributes to binding affinity with DHFR

These modifications are crucial for optimizing the compound's efficacy as an inhibitor.

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    A study evaluated various pyrimidine derivatives for their ability to inhibit DHFR in both C. albicans and human cell lines. This compound showed selective inhibition against the fungal enzyme compared to the human counterpart, indicating potential therapeutic applications in antifungal treatments .
  • Antifungal Assays :
    In a comparative study of antifungal agents, compounds similar to dimethyl 2,6-bis(diethylamino)pyrimidine exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .
  • Cell Proliferation Studies :
    In vitro assays on human breast carcinoma cell lines demonstrated that the compound could reduce cell viability significantly at certain concentrations, suggesting its potential as a lead compound in cancer therapy .

Properties

CAS No.

65908-11-4

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C16H26N4O4/c1-7-19(8-2)13-11(14(21)23-5)12(15(22)24-6)17-16(18-13)20(9-3)10-4/h7-10H2,1-6H3

InChI Key

LLYHVFRRTKIQIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C(=O)OC)C(=O)OC)N(CC)CC

Origin of Product

United States

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